Nolinospiroside F

Description

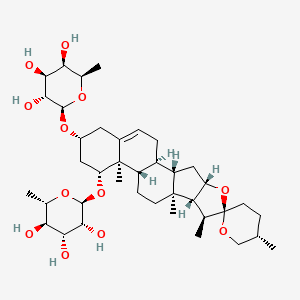

Nolinospiroside F (also known as Liriopesides B or Spicatoside B) is a steroidal saponin isolated from Ophiopogon japonicus, a plant traditionally used in Chinese medicine. Its molecular formula is C₃₉H₆₂O₁₂, with a molecular weight of 722.9 g/mol . This compound has garnered attention for its anti-aging properties, particularly in yeast models, where it extends the replicative lifespan by modulating oxidative stress pathways.

Properties

Molecular Formula |

C39H62O12 |

|---|---|

Molecular Weight |

722.9 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6R)-2-methyl-6-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethyl-14-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(49-35-33(44)31(42)29(40)19(3)47-35)14-27(38(21,6)24(23)10-11-37(25,28)5)50-36-34(45)32(43)30(41)20(4)48-36/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18-,19+,20-,22+,23+,24-,25-,26-,27+,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39+/m0/s1 |

InChI Key |

RMIQIULKBBCLIL-IXASQKICSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nolinospiroside F is typically isolated from the roots of Ophiopogon japonicus through a series of extraction and purification processes. The plant material is first dried and powdered, followed by extraction with solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction and purification methods used in laboratory settings can be scaled up. This involves optimizing solvent extraction and chromatographic separation to ensure high yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions: Nolinospiroside F undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Nolinospiroside F has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of steroidal saponins in various chemical reactions.

Biology: Investigated for its role in extending the lifespan of yeast cells by enhancing antioxidant defenses.

Mechanism of Action

Nolinospiroside F exerts its effects primarily through its antioxidant properties. It enhances the activity of superoxide dismutase, an enzyme that protects cells from oxidative damage. This compound also inhibits the expression of genes involved in oxidative stress, such as UTH1, thereby extending the lifespan of yeast cells .

Comparison with Similar Compounds

Key Mechanisms of Action:

- SOD1/SOD2 Upregulation: Nolinospiroside F increases the expression of superoxide dismutase (SOD) genes (SOD1 and SOD2) and enhances SOD enzyme activity, critical for scavenging reactive oxygen species (ROS) .

- UTH1 Inhibition : It suppresses the expression of UTH1, a yeast-aging gene linked to oxidative stress .

- SIRT1 Activation : The compound boosts SIRT1 activity, an upstream regulator of SOD2 .

- Dose-Dependent Effects : Lifespan extension is observed at concentrations of 1, 3, and 10 μM in yeast, with peak SOD1 activation at 3–10 μM .

This compound’s anti-aging effects are SOD-dependent, as it fails to extend lifespan in sod1 or sod2 mutant yeast strains . Additionally, it reduces malondialdehyde (MDA), a biomarker of oxidative damage .

Comparison with Similar Compounds

To contextualize this compound’s bioactivity, we compare it with structurally or functionally related compounds, including phloridzin, parishin, ganodermasides A–D, hesperidin, and resveratrol.

Table 1: Comparative Overview of Anti-Aging Compounds

Key Comparative Insights:

Mechanistic Specificity: this compound uniquely targets both SOD1 and SOD2, whereas hesperidin predominantly activates SOD2 . This dual targeting may enhance its efficacy in combating cytoplasmic and mitochondrial ROS . Unlike parishin, which acts via the Sir2/Uth1/TOR pathway , this compound’s effects are mediated through SOD-UTH1 crosstalk, highlighting divergent pathways for lifespan extension .

Dose Sensitivity: this compound shows broad efficacy at low concentrations (1–10 μM), whereas resveratrol typically requires higher doses (10–100 μM) for similar effects .

Oxidative Stress Biomarkers: Both this compound and chlorogenic acid (CHL) reduce ROS/RNS and protect macromolecules (lipids, proteins, DNA) from oxidative damage . However, CHL’s effects are comparable to resveratrol, whereas this compound demonstrates superior SOD1 activation .

Gene Dependency: Ganodermasides and this compound share SOD-dependent mechanisms, but ganodermasides also upregulate catalase, offering a broader antioxidant defense .

Structural vs.

Table 2: Pathway-Specific Comparisons

| Pathway/Component | This compound | Phloridzin | Parishin |

|---|---|---|---|

| SOD1 Activation | Strong (3–10 μM) | Moderate | Not reported |

| SOD2 Activation | Weak (1 μM only) | Not reported | Not reported |

| SIRT1/SIR2 | Indirect via SOD2 | Direct activation | Sir2-mediated |

| UTH1 Modulation | Inhibition | Not reported | Inhibition |

Q & A

Q. What are the key structural features of Nolinospiroside F that contribute to its bioactivity?

this compound (C₃₉H₆₂O₁₂, MW 722.9) is a steroidal saponin with a spirostane skeleton and two glycosidic linkages: a 6-deoxy-α-L-mannopyranosyl group at C3 and a 6-deoxy-β-D-galactopyranoside at C1 . Its amphiphilic nature (water-soluble but insoluble in organic solvents like chloroform) enables interaction with cellular membranes and intracellular targets, critical for antioxidant and enzyme-modulating activities .

Q. Which experimental models are validated for studying this compound’s antioxidant effects?

- Yeast models (Saccharomyces cerevisiae): Used to assess lifespan extension via SOD (superoxide dismutase) upregulation. Dose ranges: 1–10 μM, with optimal effects at 3 μM .

- In vitro assays : DPPH radical scavenging, ferric reducing antioxidant power (FRAP), and xanthine oxidase inhibition.

- Mammalian cell lines (e.g., HEK293): For SIRT1 activation studies, requiring viability assays (MTT) to rule out cytotoxicity at >10 μM .

Q. What methods are recommended to isolate and quantify this compound from plant sources?

- Extraction : Use 70% ethanol or methanol via maceration or ultrasound-assisted extraction.

- Purification : Column chromatography (silica gel, RP-C18) followed by HPLC with UV detection (205 nm).

- Quantification : LC-MS/MS with MRM (multiple reaction monitoring) mode for specificity in complex matrices .

Advanced Research Questions

Q. How does this compound modulate SOD1 and SOD2 expression, and what are the downstream implications?

In yeast, this compound increases SOD1 mRNA expression by 2.5-fold at 3 μM and SOD2 by 1.8-fold, enhancing total SOD activity (22.5 U/10⁹ cells vs. 15 U in controls). However, at 10 μM, SOD1 mRNA drops to baseline, suggesting a hormetic response . This biphasic effect necessitates dose-response validation across models. Methodological tip : Pair RT-qPCR with activity assays (e.g., nitroblue tetrazolium reduction) to confirm transcriptional and functional outcomes .

Q. How can researchers resolve contradictions in dose-dependent effects on SOD activity across studies?

Discrepancies may arise from:

- Cell-type specificity : Yeast vs. mammalian cells differ in redox regulation pathways.

- Assay conditions : Varying pH, temperature, or incubation times alter SOD stability.

- Solution preparation : Ensure solubility in aqueous buffers (avoid DMSO unless validated).

Recommendation : Replicate studies with standardized protocols (NIH guidelines for preclinical research) and include positive controls (e.g., quercetin for antioxidant assays) .

Q. What mechanistic pathways link this compound to SIRT1 activation, and how can this be experimentally validated?

this compound increases SIRT1 activity by 30% in HEK293 cells, potentially via NAD⁺-independent allosteric modulation . Validation strategies :

Q. What are the best practices for designing studies on this compound’s synergistic effects with other antioxidants?

- Experimental design : Use factorial ANOVA to test interactions (e.g., this compound + resveratrol).

- Metrics : Synergy scores via Chou-Talalay combination index.

- Model systems : C. elegans for in vivo validation of lifespan and oxidative stress markers (e.g., lipid peroxidation) .

Methodological Guidelines

- Dose selection : Start with 1–10 μM based on yeast and cell studies; adjust for toxicity (LD50 assays required for new models) .

- Data reporting : Follow NIH preclinical guidelines—detail sample sizes, blinding, and statistical power .

- Contradictory data : Use meta-analysis tools (e.g., RevMan) to compare outcomes across studies and identify confounders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.